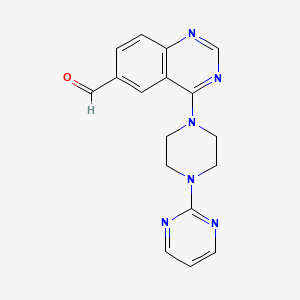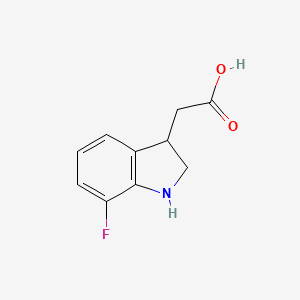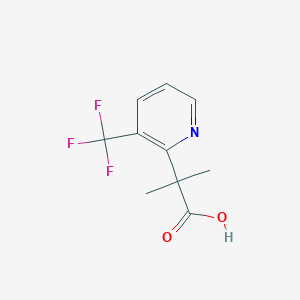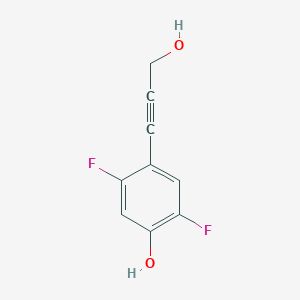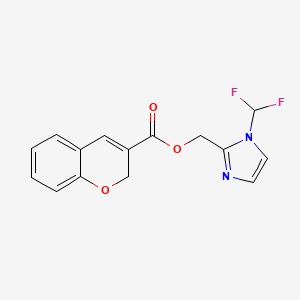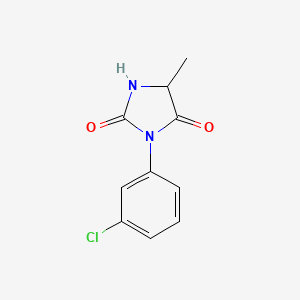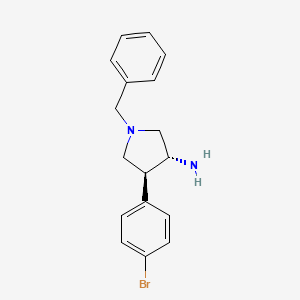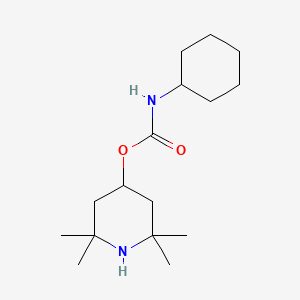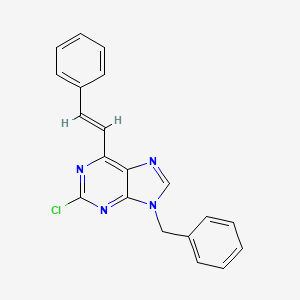
(Z)-1-Fluoro-2-(4-methoxystyryl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-Fluoro-2-(4-methoxystyryl)benzene is an organic compound that belongs to the class of stilbenes. Stilbenes are compounds characterized by a 1,2-diphenylethylene structure. This particular compound features a fluorine atom and a methoxy group attached to the phenyl rings, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Fluoro-2-(4-methoxystyryl)benzene can be achieved through various methods. One common approach involves the reductive cross-coupling of two differently substituted benzaldehydes. For instance, the reaction between 4-methoxybenzaldehyde and 2-fluorobenzaldehyde in the presence of a reducing agent such as MesP(TMS)Li can yield the desired product. The stereochemistry of the product can be controlled by the order of addition of the coupling partners .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1-Fluoro-2-(4-methoxystyryl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(Z)-1-Fluoro-2-(4-methoxystyryl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of (Z)-1-Fluoro-2-(4-methoxystyryl)benzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity. For example, in cancer research, it may inhibit specific pathways involved in tumor growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-1-Fluoro-2-(4-hydroxystyryl)benzene
- (Z)-1-Fluoro-2-(4-methylstyryl)benzene
- (Z)-1-Fluoro-2-(4-chlorostyryl)benzene
Uniqueness
(Z)-1-Fluoro-2-(4-methoxystyryl)benzene is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its utility in various research applications.
Propiedades
Fórmula molecular |
C15H13FO |
|---|---|
Peso molecular |
228.26 g/mol |
Nombre IUPAC |
1-fluoro-2-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6- |
Clave InChI |
ILVFNAZMSMNXJG-TWGQIWQCSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C\C2=CC=CC=C2F |
SMILES canónico |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


